(S)-6-Hydroxywarfarin is an oxidized metabolite of (S)-warfarin, formed primarily by the cytochrome P450 (CYP) enzyme CYP2C9 in the liver. [, ] It is one of the major circulating metabolites of warfarin in humans. [] (S)-6-Hydroxywarfarin, along with other hydroxywarfarin metabolites, plays a role in the complex pharmacokinetic profile of warfarin.
While detailed molecular structure analysis is not provided in the abstracts, (S)-6-Hydroxywarfarin is structurally similar to warfarin, with the addition of a hydroxyl group at the 6 position of the aromatic ring. This structural similarity likely contributes to its ability to interact with CYP2C9 and potentially influence warfarin metabolism. [, ]
(S)-6-Hydroxywarfarin exhibits a lower binding affinity to human serum albumin (HSA) compared to (S)-warfarin. [] This lower binding affinity translates to a higher unbound fraction of (S)-6-Hydroxywarfarin in plasma, potentially influencing its distribution and elimination. Phenylbutazone, a drug known to displace warfarin from HSA, also increases the unbound fraction of (S)-6-Hydroxywarfarin. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2